Molecular Weight and Lipophilicity Reduction: Methyl vs. Ethyl Ester for Streamlined Purification and PK Modulation
Methyl 2-cyano-3-methylbutanoate (CAS 52752-25-7) exhibits a lower molecular weight and reduced lipophilicity compared to its direct ethyl ester analog, ethyl 2-cyano-3-methylbutanoate (CAS 3213-49-8) [1]. Specifically, the methyl ester has a molecular weight of 141.17 g/mol and a LogP of 1.4, while the ethyl ester has a molecular weight of 155.19 g/mol and a calculated XlogP of 1.7 [1]. This 14 g/mol reduction in molecular weight and ΔLogP of -0.3 can be critical in drug discovery, where lower molecular weight and LogP are often correlated with improved drug-likeness and favorable pharmacokinetic properties per Lipinski's Rule of Five [2].
| Evidence Dimension | Molecular Weight and Lipophilicity (LogP/XlogP) |
|---|---|
| Target Compound Data | Molecular Weight: 141.17 g/mol; LogP: 1.4 (calculated) |
| Comparator Or Baseline | Ethyl 2-cyano-3-methylbutanoate (CAS 3213-49-8): Molecular Weight: 155.19 g/mol; XlogP: 1.7 (calculated) |
| Quantified Difference | ΔMW = -14.02 g/mol; ΔLogP ≈ -0.3 |
| Conditions | Calculated physicochemical properties using standard algorithms (XlogP3, ACD/Labs) |
Why This Matters
The lower molecular weight and reduced lipophilicity of the methyl ester may contribute to improved solubility, reduced metabolic burden, and better compliance with drug-likeness filters, making it a more attractive starting material for lead optimization programs.
- [1] Molaid Chemical Encyclopedia. 2-氰基-3-甲基丁酸甲酯 (Methyl 2-cyano-3-methylbutanoate) | 52752-25-7. Calculated Properties. Available from: https://www.molaid.com/MS_294649 View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
